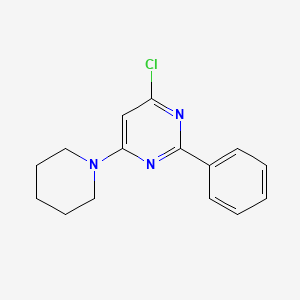
4-Chloro-2-phenyl-6-piperidinopyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloro-2-phenyl-6-piperidinopyrimidine” is a biochemical compound with the molecular formula C15H16ClN3 and a molecular weight of 273.76 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a phenyl ring and a piperidine ring . The exact spatial arrangement of these groups would need to be determined by techniques such as X-ray crystallography .科学的研究の応用
Synthesis and Structural Analysis
4-Chloro-2-phenyl-6-piperidinopyrimidine and its derivatives have been extensively studied for their synthesis and structural properties. The compound is known for its significant presence in nature due to its existence in DNA and RNA as nitrogenous bases. It has been involved in the study of various heterocyclic aromatic compounds, which are crucial pharmacophores due to their promising applications in medicine and nonlinear optics (NLO) fields. Investigations into the structural parameters, electronic properties, and NLO exploration of thiopyrimidine derivatives, including phenyl pyrimidine derivatives, have shown substantial results. These studies involve density functional theory (DFT) findings, vibrational analysis, natural bonding orbital (NBO) analysis, and photophysical property estimation using time-dependent DFT (TDDFT), showcasing the compound's relevance in the field of optoelectronics and high-tech applications (Hussain et al., 2020).
Chemical Transformations and Reactions
The compound has been a subject of interest in the study of chemical transformations and reactions. It has been used to understand the conversion mechanisms of heterocyclic halogeno compounds with nucleophiles. For instance, a tracer study of the conversion of 4-chloro-2-phenylpyrimidine into 4-amino-2-phenylpyrimidine provided insights into the reaction mechanisms, indicating the addition-elimination mechanism on the carbon atom in position 4 of the ring (Meeteren & Plas, 2010).
Pharmacological Applications
Despite the request to exclude drug use and dosage information, it's notable that the derivative structures of this compound have been studied for their potential pharmacological applications. These include investigations into their analgesic and antiparkinsonian activities. The findings have demonstrated that certain compounds have activities comparable to established drugs, highlighting the significance of this compound in pharmacological research (Amr et al., 2008).
Crystallization and Molecular Structure
Studies on the crystallization and molecular structure of compounds similar to this compound have revealed the formation of polymorphs and the detailed crystal structure. Such research is crucial in understanding the molecular interactions and properties of these compounds, which can have implications in various scientific applications, including material sciences and drug design (Bowes et al., 2003).
作用機序
特性
IUPAC Name |
4-chloro-2-phenyl-6-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3/c16-13-11-14(19-9-5-2-6-10-19)18-15(17-13)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEZBJWEWQNVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

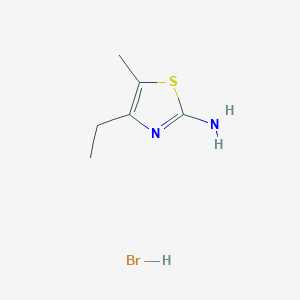
![N-(2,2-dimethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2779662.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2779664.png)
![3-[(3-fluorophenyl)(4-methylpiperidin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2779665.png)

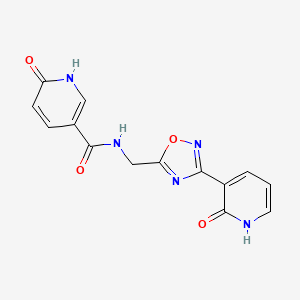
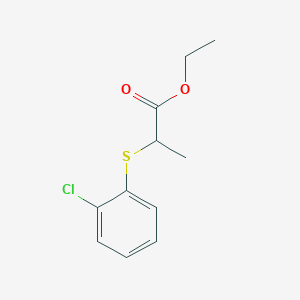
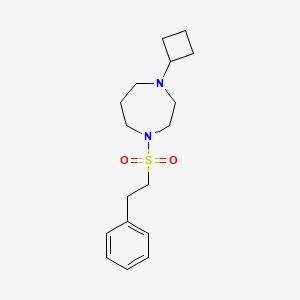
![1'-Benzyl-1',2'-dihydrospiro[1,3-dithiolane-2,3'-indole]-2'-one](/img/structure/B2779675.png)
![5-benzyl-3-(4-chlorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2779677.png)
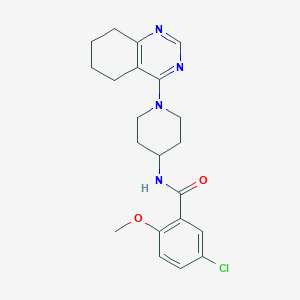
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-2-pyridin-3-ylacetamide](/img/structure/B2779679.png)
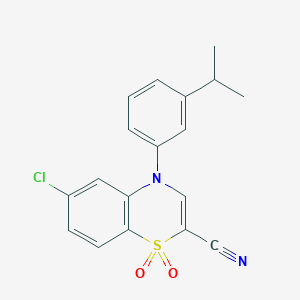
![1-(2-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2779681.png)